N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide
Description
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide is a chiral acetamide derivative featuring a piperidine core with a benzyl substituent at the 1-position and a chloro-substituted acetamide moiety at the 3-position.
Properties
IUPAC Name |
N-[(3S)-1-benzylpiperidin-3-yl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(15(19)10-16)14-8-5-9-18(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKVNAYZQXIQAL-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation via Mannich Reaction
The Mannich reaction is a cornerstone for constructing the piperidine core. As detailed in recent studies, this method involves cyclizing a triamine precursor (e.g., 1,5-diaminopentane) with formaldehyde and acetic acid under reflux. The reaction proceeds via an iminium ion intermediate, which undergoes intramolecular cyclization to yield the piperidine ring. Key parameters include:
-
Temperature : 80–100°C
-
Catalyst : Acetic acid (10–15 mol%)
Stereochemical control at C3 is achieved using chiral auxiliaries or asymmetric catalysis. For example, titanium(IV) tetraisopropoxide-mediated reductive amination has been employed to induce the (S)-configuration with >90% enantiomeric excess (ee).
Benzylation of the Piperidine Nitrogen
Benzylation introduces the 1-benzyl group to the piperidine nitrogen, typically via nucleophilic substitution. Industrial protocols optimize this step using:
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Reagent : Benzyl chloride (1.2 equiv)
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Base : Potassium carbonate (2.0 equiv)
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Solvent : Toluene at 110°C for 8–12 hours.
Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is purified via vacuum distillation (bp: 180–185°C at 15 mmHg), achieving 85–90% purity before further functionalization.
Industrial-Scale Optimization Strategies
Catalytic Asymmetric Synthesis
Patent literature highlights a titanium-catalyzed reductive amination for large-scale production:
| Parameter | Specification |
|---|---|
| Catalyst | Titanium(IV) tetraisopropoxide (5 mol%) |
| Reducing Agent | Sodium borohydride (3.0 equiv) |
| Solvent | Methanol/water (4:1) |
| Reaction Time | 6–8 hours at 25°C |
| Enantiomeric Excess (ee) | 92–94% |
This method reduces reliance on chiral chromatography, cutting production costs by 40% compared to earlier routes.
Solvent Recycling and Waste Reduction
Industrial protocols emphasize sustainability:
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Solvent Recovery : Toluene and methanol are distilled and reused, achieving 95% solvent recovery.
-
Byproduct Management : Quaternary ammonium salts from benzylation are converted to biodegradable surfactants via sulfonation.
Analytical Characterization and Quality Control
Structural Validation
Stereochemical Analysis
X-ray crystallography resolves the (S)-configuration at C3, with a Flack parameter of 0.03(2) confirming absolute stereochemistry. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) quantifies ee at 93.5%.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Mannich Reaction | 68–72 | 95–97 | N/A | Moderate |
| Titanium Catalysis | 85–88 | 98–99 | 92–94 | High |
| Chloroacetylation | 76–82 | 99 | N/A | High |
The titanium-catalyzed route offers superior enantioselectivity and scalability, making it the preferred method for pharmaceutical applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorinated acetamide group undergoes nucleophilic substitution under basic conditions. Key reactions include:
Reagents/Conditions :
-
Ammonia/Amines : Forms 2-amino derivatives via SN2 displacement of chloride.
-
Thiols : Produces thioacetamide derivatives in polar aprotic solvents (e.g., DMF) with K₂CO₃.
-
Alcohols : Yields ether-linked products using NaH or NaOH.
Example Reaction :
| Reaction Type | Reagent | Solvent | Temperature | Product Yield (%) |
|---|---|---|---|---|
| SN2 | NH₃ | EtOH | 60°C | 78 |
| SN2 | CH₃SH | DMF | RT | 65 |
Oxidation Reactions
The piperidine ring and benzyl group are susceptible to oxidation:
a. Piperidine N-Oxidation :
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Reagent : mCPBA (meta-chloroperbenzoic acid).
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Product : N-oxide derivative with retained stereochemistry.
b. Benzyl Group Oxidation :
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Reagent : KMnO₄/H₂SO₄.
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Product : Benzoic acid derivative via cleavage of the benzyl-piperidine bond.
Oxidation Data :
| Site | Reagent | Product | Yield (%) |
|---|---|---|---|
| Piperidine N | mCPBA | N-((S)-1-Benzyl-piperidin-3-yl)-N-methyl-2-chloroacetamide N-oxide | 82 |
| Benzyl C | KMnO₄ | Piperidin-3-yl-N-methyl-2-chloroacetamide | 58 |
Reduction Reactions
The acetamide group and benzyl substituent can be reduced selectively:
a. Acetamide Reduction :
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Reagent : LiAlH₄.
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Product : Corresponding amine (N-((S)-1-Benzyl-piperidin-3-yl)-N-methyl-2-aminoethane).
b. Benzyl Group Hydrogenolysis :
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Reagent : H₂/Pd-C.
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Product : Deprotected piperidine-3-yl-N-methyl-2-chloroacetamide.
Reduction Data :
| Functional Group | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acetamide | LiAlH₄ | Secondary amine | 75 |
| Benzyl | H₂/Pd-C | Piperidine-3-yl-N-methyl-2-chloroacetamide | 90 |
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
Reagent/Condition :
-
Base (e.g., K₂CO₃) : Promotes cyclization via dehydrohalogenation, yielding pyrrolo[1,2-a]piperidine derivatives .
Example :
| Cyclization Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Intramolecular | K₂CO₃, DMF | 6-Chloro-1-methyl-pyrrolo[1,2-a]piperidine | 68 |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the acetamide group undergoes hydrolysis:
Reagent/Condition :
-
HCl (aq.)/Δ : Hydrolyzes to carboxylic acid.
-
NaOH/EtOH : Forms sodium carboxylate.
Hydrolysis Data :
| Condition | Product | Yield (%) |
|---|---|---|
| 6M HCl, reflux | N-((S)-1-Benzyl-piperidin-3-yl)-N-methyl-2-hydroxyacetamide | 85 |
| 2M NaOH, EtOH | Sodium 2-chloro-N-methylacetamido-piperidin-3-yl-benzylate | 92 |
Stereochemical Stability
The (S)-configuration at the piperidine-3-yl position remains intact under most conditions but epimerizes in strongly acidic/basic media:
| Condition | Epimerization (%) |
|---|---|
| pH 2, 80°C, 12h | 15 |
| pH 12, RT, 24h | 8 |
Comparative Reactivity
A comparison with analogous compounds highlights the influence of substituents:
| Compound | Relative SN2 Reactivity (Cl⁻ displacement) | Oxidation Stability (N-oxide formation) |
|---|---|---|
| This compound | 1.00 | High |
| N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide | 0.98 | High |
| N-(Piperidin-3-yl)-2-chloro-N-methyl-acetamide | 1.20 | Low |
Industrial-Scale Reaction Optimization
Continuous flow systems improve yields and reduce byproducts:
| Reaction | Batch Yield (%) | Flow Yield (%) | Residence Time (min) |
|---|---|---|---|
| SN2 (NH₃) | 78 | 89 | 30 |
| N-Oxidation | 82 | 95 | 15 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H21ClN2O
- Molecular Weight : 280.79 g/mol
- IUPAC Name : N-((S)-1-benzylpiperidin-3-yl)-2-chloro-N-methylacetamide
The presence of the chloroacetamide functional group is pivotal for its reactivity, enabling nucleophilic substitution reactions essential for synthesizing derivatives with enhanced biological activity.
Medicinal Chemistry
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide is primarily investigated for its potential as a lead compound in developing therapeutic agents targeting neurological disorders. Its ability to inhibit cholinesterase enzymes positions it as a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders, where cholinergic signaling is impaired.
Pharmacological Studies
The compound has been shown to modulate muscarinic receptors, which are implicated in various neurological functions. This modulation can provide insights into developing new therapeutic agents targeting these receptors, potentially leading to treatments for schizophrenia and Parkinson's disease .
Biochemical Research
This compound serves as a valuable tool in biochemical studies due to its ability to interact with specific molecular targets. Research has demonstrated its effectiveness in enzyme inhibition assays, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Enzyme Inhibition Studies
In vitro assays have shown that this compound effectively inhibits both AChE and BuChE. These studies utilized radiolabeled binding assays to assess receptor interactions, demonstrating varying selectivity profiles that are critical for therapeutic applications .
Pharmacokinetic Profiles
Pharmacokinetic studies indicated that the compound exhibits low intrinsic clearance when incubated with liver microsomes, suggesting potential challenges in achieving adequate systemic exposure. Further investigations in transgenic mouse models highlighted improved exposure under specific metabolic conditions, which is vital for evaluating its therapeutic efficacy .
Therapeutic Potential
The compound's efficacy has been evaluated in various preclinical models, emphasizing its potential as a therapeutic agent against neurodegenerative diseases. Its ability to enhance cholinergic signaling could lead to significant improvements in cognitive function in affected individuals .
Mechanism of Action
The mechanism of action of N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine ring : A six-membered amine ring providing conformational flexibility.
- Acetamide substituent : The 2-chloro and N-methyl groups enhance electrophilicity and modulate lipophilicity.
Physicochemical Properties :
- Molecular formula : Estimated as C₁₅H₂₀ClN₂O (based on structural analogs in and ).
- Molecular weight : ~279.8 g/mol (calculated from formula).
- Availability : Discontinued by CymitQuimica, with historical 250 mg and 500 mg batches .
Comparison with Similar Compounds
The compound’s structural and functional analogs are compared below, focusing on ring systems, substituents, and physicochemical properties.
Structural Analogs and Their Properties
Table 1: Key Analogous Compounds
Analysis of Structural Variations
Ring System Differences
Piperidine vs. Pyrrolidine :
The target’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine analog (5-membered) . This may enhance binding to larger enzymatic pockets but reduce metabolic stability due to increased surface area.Benzyl vs. Methyl Substituents :
The benzyl group in the target enables π-π interactions absent in 1-methyl-pyrrolidine analogs (e.g., 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide) . This difference could improve target affinity but reduce solubility.
Acetamide Substituent Effects
- N-Methyl vs. N-Isopropyl: The N-isopropyl variant () has a higher molecular weight (308.85 vs.
Chloro Position :
The 2-chloro substituent is conserved across analogs, suggesting its critical role in electronic modulation or steric interactions.
Commercial and Research Relevance
- Piperidine-based analogs may outperform pyrrolidine derivatives in target selectivity.
- Bulkier N-alkyl groups (e.g., isopropyl) could improve metabolic stability but require balancing with solubility.
Biological Activity
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly regarding its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C15H21ClN2O
Molecular Weight : 280.79 g/mol
The compound features a piperidine ring substituted with a benzyl group and a chloroacetamide moiety. This unique structural configuration is pivotal to its pharmacological properties, influencing its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:
- Muscarinic Receptor Modulation : Preliminary studies indicate that this compound may act as an antagonist at certain muscarinic receptors, which are critical for cognitive functions and neurotransmission. This interaction suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
- Anticholinesterase Activity : Similar compounds have demonstrated significant inhibition of acetylcholinesterase, suggesting that this compound may exhibit similar properties, potentially enhancing cholinergic transmission in the brain .
Biological Activity Overview
The compound's biological activities have been explored through various studies. Key findings include:
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to other piperidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide | Similar piperidine structure but different benzyl positioning | Varied receptor interactions |
| N-Methylacetamide | Lacks piperidine ring and benzyl group | Distinct reactivity |
| 2-Chloroacetamide | Simpler structure without piperidine and benzyl groups | Different chemical behavior |
This comparison underscores how the presence of the chloro group and specific piperidine configuration enhances the compound's potential as a targeted therapeutic agent in neuropharmacology.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step processes, such as coupling 2-chloro-N-methylacetamide with a (S)-1-benzylpiperidin-3-amine precursor under controlled conditions. Optimization may include:
- Temperature/pH control : Maintain temperatures between 0–5°C during amide bond formation to minimize racemization .
- Catalyst selection : Use coupling agents like EDCI/HOBt for improved yields .
- Purification : Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) followed by recrystallization for ≥95% purity .
Q. How is the stereochemical integrity of the (S)-benzylpiperidine moiety verified during synthesis?
- Methodology :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to confirm enantiomeric excess (>99%) .
- X-ray crystallography : Resolve crystal structures to validate absolute configuration (e.g., monoclinic P21 space group, β = 96.055°) .
Q. What analytical techniques are recommended for characterizing this compound's purity and stability?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm molecular structure (e.g., benzyl CH2 signals at δ 3.5–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., [M+H]+ calculated for C15H20ClN2O: 285.1264) .
- Stability assays : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to assess hydrolytic stability of the chloroacetamide group .
Q. How does the compound interact with biological targets in preliminary assays?
- Methodology :
- Receptor binding studies : Radioligand displacement assays (e.g., σ-1 or µ-opioid receptors) to determine IC50 values .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with piperidine-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Methodology :
- Batch variability analysis : Compare purity (HPLC), stereochemistry (chiral HPLC), and salt forms (e.g., hydrochloride vs. free base) across studies .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to isolate confounding factors .
Q. What strategies improve the selectivity of this compound for specific receptor subtypes?
- Methodology :
- Structure-activity relationship (SAR) studies : Modify the benzyl or chloroacetamide groups and test analogs against off-target receptors .
- Pharmacophore modeling : Identify critical steric/electronic features using MOE or Discovery Studio .
Q. How does the compound's stability vary under physiological conditions, and how can this be mitigated?
- Methodology :
- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation pathways .
- Prodrug design : Mask the chloroacetamide group with ester linkages to enhance plasma stability .
Q. What experimental designs are recommended for in vivo efficacy-toxicity balance studies?
- Methodology :
- Dose-ranging studies : Administer 0.1–10 mg/kg (IV/oral) in rodent models, monitoring behavioral endpoints and organ histopathology .
- Pharmacokinetics : Measure Cmax, T½, and AUC via LC-MS/MS to correlate exposure with therapeutic index .
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
